2-Methoxy-3-(pentadecyloxy)propan-1-OL

Description

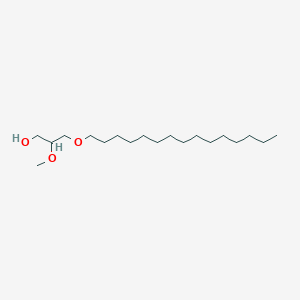

2-Methoxy-3-(pentadecyloxy)propan-1-OL is a polyfunctional alcohol derivative featuring a propane backbone substituted with a methoxy (–OCH₃) group at the C2 position and a pentadecyloxy (–OC₁₅H₃₁) group at the C3 position, alongside a primary hydroxyl (–OH) group at the C1 position. This structure imparts unique amphiphilic properties, combining the hydrophilicity of the hydroxyl group with the hydrophobicity of the long alkyl chain. Such compounds are often explored for applications in surfactants, lipid-based drug delivery systems, or stabilizers in formulations.

Properties

CAS No. |

84337-40-6 |

|---|---|

Molecular Formula |

C19H40O3 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

2-methoxy-3-pentadecoxypropan-1-ol |

InChI |

InChI=1S/C19H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(17-20)21-2/h19-20H,3-18H2,1-2H3 |

InChI Key |

HMHRFOLVGAYUQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCOCC(CO)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physical Properties of 2-Methoxy-3-(pentadecyloxy)propan-1-OL and Analogous Compounds

*Calculated based on molecular formula.

†Estimated due to long alkyl chain increasing intermolecular van der Waals forces.

††Predicted lower than water, aligning with hydrophobic alkyl dominance.

†††Higher than shorter-chain alcohols due to reduced volatility.

Key Observations :

- Molar Mass: The pentadecyloxy group increases molar mass by ~5.5× compared to 3-(Diethylamino)-2,2-dimethyl-propan-1-ol .

- Boiling Point : The extended alkyl chain elevates boiling points significantly compared to linear alcohols (e.g., propan-1-ol, butan-1-ol) .

- Solubility : Insolubility in water contrasts sharply with smaller alcohols, reflecting the dominance of the hydrophobic C15 chain.

- Flash Point : Reduced volatility due to the long chain likely raises the flash point, enhancing safety during handling .

Chemical Stability and Reactivity

- Ether Stability : Ether linkages (–O–) are generally resistant to hydrolysis under neutral conditions but may cleave in strong acids or oxidizing environments. The methoxy group may confer slight electronic stabilization compared to bulkier substituents.

- Alkyl Chain Stability : Long alkyl chains are prone to oxidative degradation, though the methoxy group’s electron-donating effects could mitigate this. highlights that methoxy-substituted pyrazines exhibit relative stability during storage, suggesting similar substituents here may enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.